molecular formula C12H22N4O2 B2687381 1-(1-methyl-5-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazol-4-yl)methanamine CAS No. 1883717-04-1

1-(1-methyl-5-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazol-4-yl)methanamine

Cat. No.: B2687381
CAS No.: 1883717-04-1
M. Wt: 254.334
InChI Key: YPIVXHROQXJTHA-UHFFFAOYSA-N
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Description

1-(1-methyl-5-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazol-4-yl)methanamine is a complex organic compound that features a pyrazole ring substituted with a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-5-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazol-4-yl)methanamine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the morpholine group through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters precisely, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-methyl-5-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(1-methyl-5-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-methyl-5-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The morpholine group can interact with various enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

    1-(2-(4-morpholinyl)ethoxy)mycophenolate mofetil: A compound with a similar morpholine group, used in immunosuppressive therapy.

    Indole derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.

Uniqueness: 1-(1-methyl-5-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a morpholine group makes it a versatile compound for various applications.

Properties

IUPAC Name

[1-methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-15-12(11(8-13)9-14-15)10-18-7-4-16-2-5-17-6-3-16/h9H,2-8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVXHROQXJTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)COCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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